2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 2-chlorophenylmethylsulfanyl group at position 2, a pyridin-4-yl substituent at position 7, and an N-phenyl carboxamide moiety at position 4. Triazolopyrimidines are a class of nitrogen-rich heterocycles studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tubercular properties .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6OS/c1-16-21(23(33)29-19-8-3-2-4-9-19)22(17-11-13-27-14-12-17)32-24(28-16)30-25(31-32)34-15-18-7-5-6-10-20(18)26/h2-14,22H,15H2,1H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCDPKQPAVWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole-pyrimidine core and various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 366.91 g/mol.
Antimicrobial Activity
Research indicates that triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study highlighted that derivatives of this class demonstrated moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's thioether moiety is believed to enhance its interaction with bacterial cell walls, leading to increased efficacy against resistant strains.
| Bacterial Strain | Activity (EC50 μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Bacillus subtilis | 10.0 |
Anticancer Activity
The compound has shown promising anticancer properties in various in vitro studies. It was evaluated for cytotoxicity against several cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. For instance, in a study involving breast cancer cell lines, the compound exhibited an IC50 value of 18 µM .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and interfere with cellular processes:
- VEGFR2 Inhibition : The compound acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis .
- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study conducted by Barbuceanu et al. synthesized related compounds and tested their antibacterial properties against Salmonella typhi, revealing that modifications in the sulfanyl group significantly enhanced activity against Gram-positive bacteria .
- Anticancer Screening : In another investigation focusing on various triazolo-pyrimidine derivatives, this compound was part of a series that showed promising results against lung cancer cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained through SAR studies which suggest that:
- The presence of the chlorophenyl group enhances lipophilicity and cellular uptake.
- The methyl groups contribute to the overall stability and interaction with target enzymes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has potential applications as an antibacterial agent , particularly against resistant strains of bacteria. Studies have shown that triazole derivatives can outperform traditional antibiotics in certain cases. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
Antiviral Properties
Triazole derivatives are also being investigated for their antiviral capabilities. They have been reported to inhibit viral replication mechanisms effectively. The compound's structural features may enhance its interaction with viral proteins, making it a candidate for further development as an antiviral drug .
Anti-inflammatory and Anticancer Applications
The compound's potential as an anti-inflammatory agent is supported by studies showing that triazoles can modulate inflammatory pathways. Additionally, research into triazole-based compounds has revealed promising results in anticancer activity. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells .
Agricultural Applications
Fungicides and Herbicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound may be explored for its effectiveness against agricultural pathogens, contributing to crop protection strategies. Furthermore, the herbicidal properties of triazoles can be harnessed to control unwanted vegetation in various crops .
Material Science
Polymer Chemistry
In the realm of material science, triazole derivatives are being incorporated into polymers to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure of the compound allows for the formation of novel polymeric materials with tailored functionalities .
Case Studies
Chemical Reactions Analysis
Chemical Reactions Applicable to Triazolopyrimidines
Triazolopyrimidines can undergo several chemical reactions to modify their structure and enhance biological activity:
3.1. Substitution Reactions
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Nucleophilic Substitution : The introduction of different nucleophiles can replace existing substituents, such as halogens or sulfanyl groups.
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Electrophilic Substitution : Less common due to the electron-rich nature of the heterocyclic rings.
3.2. Coupling Reactions
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Amide Formation : Reaction of the carboxylic acid or acid chloride with amines to form amides.
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Suzuki Coupling : Introduction of aryl groups via palladium-catalyzed cross-coupling reactions.
3.3. Ring Modifications
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Ring Opening : Under harsh conditions, the triazole or pyrimidine ring can undergo ring opening reactions.
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Ring Closure : Formation of additional rings through intramolecular reactions.
Potential Chemical Reactions for the Compound
Given the structure of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxamide , potential chemical reactions include:
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Substitution of the Sulfanyl Group : Replacement of the sulfanyl group with other nucleophiles.
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Modification of the Amide Group : Hydrolysis or aminolysis to change the amide substituent.
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Cross-Coupling Reactions : Introduction of new aryl groups via Suzuki or Buchwald-Hartwig reactions.
Data Table: Chemical Reactions of Triazolopyrimidines
| Reaction Type | Conditions | Product/Outcome |
|---|---|---|
| Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone, acetic acid | Triazolopyrimidine core |
| Hydrolysis | Basic conditions (e.g., NaOH) | Carboxylic acid derivative |
| Amide Formation | Acid chloride + amine, DMF or DCM | Amide derivatives |
| Suzuki Coupling | Aryl halide, palladium catalyst, base | Aryl-substituted derivatives |
Future Research Directions
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Synthetic Methodology : Development of efficient synthetic routes to introduce diverse substituents.
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Biological Activity Studies : Investigation of the compound's biological activities and potential applications in medicinal chemistry.
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Mechanistic Studies : Elucidation of the mechanisms underlying any observed biological effects.
By pursuing these research directions, scientists can unlock the full potential of this compound and related triazolopyrimidines, contributing to advancements in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit varied pharmacological and physicochemical properties depending on substituent modifications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Functional Group Variations
Sulfanyl Group Modifications The target compound features a 2-chlorophenylmethylsulfanyl group, which differs from analogs such as 2-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(pyridin-4-yl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (), where a 2-fluorobenzyl group replaces the 2-chlorophenylmethyl moiety. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though this requires empirical validation . In ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (), the sulfanyl group is benzyl, and the carboxamide is replaced by an ethyl ester.
Aryl Group Variations
- The pyridin-4-yl group at position 7 in the target compound contrasts with 5-(2-chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (), where a 2-chlorophenyl group occupies position 3. Pyridine’s nitrogen atom may enhance solubility and metal-binding capacity compared to purely aromatic substituents .
Carboxamide vs. Ester Functionalization
- The N-phenyl carboxamide in the target compound differs from the ethyl ester in ’s analog. Carboxamides generally exhibit stronger hydrogen-bonding interactions, which could improve target binding but may reduce membrane permeability compared to esters .
Physicochemical and Crystallographic Properties
- Crystal Packing and Planarity : The triazolopyrimidine core in ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate () is nearly planar, with π-π stacking interactions (centroid distances: 3.63–3.88 Å) influencing solid-state packing. Such interactions are critical for crystallization and formulation stability .
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
